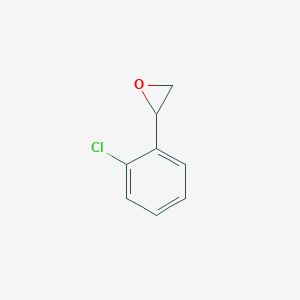

2-(2-Chlorophenyl)oxirane

描述

Contextualization within Epoxide Chemistry and Synthetic Strategies

Epoxides, or oxiranes, are a well-established class of cyclic ethers that serve as highly versatile intermediates in organic synthesis, primarily due to the inherent strain in their three-membered ring. smolecule.com This strain facilitates a variety of ring-opening reactions when subjected to nucleophiles, leading to the formation of diverse and complex molecular architectures. cymitquimica.comsmolecule.com 2-(2-Chlorophenyl)oxirane is a prominent example within this class, where the 2-chlorophenyl substituent influences the molecule's reactivity and stereochemical outcomes.

The synthesis of chiral epoxides like this compound is a critical area of research, as the stereochemistry of intermediates often dictates the biological activity of the final target molecule. google.comiucr.org Several strategic approaches have been developed for the asymmetric synthesis of such compounds. These include:

Asymmetric Epoxidation of Alkenes: The direct epoxidation of the corresponding alkene, 2-chlorostyrene, using chiral catalysts is a primary route. chemicalbook.com Catalytic systems involving optically active metal complexes, such as manganese-salen complexes, are employed to achieve high enantioselectivity. researchgate.net

Darzens Condensation: The Darzens reaction, involving the condensation of a ketone or aldehyde with an α-haloester in the presence of a base, represents a powerful method for constructing epoxides. iucr.org

Corey-Chaykovsky Epoxidation: This method utilizes sulfonium (B1226848) or sulfoxonium ylides to convert ketones or aldehydes to their corresponding epoxides. mdpi.com Catalytic asymmetric versions of this reaction have been developed to afford chiral epoxides with high enantiomeric purity. mdpi.comoaepublish.com

Kinetic Resolution: Racemic mixtures of epoxides can be resolved through kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in high enantiomeric excess. mdpi.com

The choice of synthetic strategy depends on factors such as substrate availability, desired stereochemistry, and scalability. The development of enantioselective methods is particularly crucial for its application in pharmaceutical synthesis. google.com For example, chiral (salen)CoIII complexes have been studied as effective catalysts for producing enantioenriched terminal epoxides, including (R)-(2-Chlorophenyl)oxirane. chemicalbook.com

Significance in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis stems from its role as a versatile chiral building block. smolecule.com The reactive epoxide ring is susceptible to nucleophilic attack at either of its two carbon atoms, a process that can be controlled to achieve high regio- and stereoselectivity. This reactivity is harnessed to introduce a 1,2-difunctionalized moiety into a target molecule.

Key transformations and applications include:

Synthesis of Bioactive Heterocycles: It serves as a precursor for various biologically active compounds. For instance, its reaction with nucleophiles like triazoles and tetrazoles can produce compounds investigated for anticonvulsant properties. chemicalbook.com

Precursor to Pharmaceuticals: The compound is a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical industry, including potential anti-cancer agents and antibiotics. smolecule.com The specific enantiomers, (R)- or (S)-2-(2-Chlorophenyl)oxirane, are often required for these syntheses. chemicalbook.comchemicalbook.com

Ring-Opening Polymerization: The epoxide functionality allows it to act as a monomer in ring-opening polymerization processes. This leads to the formation of polymers with unique structures and functionalities that may have applications in material science.

The table below summarizes selected synthetic applications of this compound, highlighting its versatility as a synthetic intermediate.

| Reactant | Reagent/Conditions | Product Type | Significance |

| This compound | Nucleophiles (e.g., water, alcohols) | Diols, Ether derivatives | Formation of functionalized acyclic compounds cymitquimica.comsmolecule.com |

| This compound | Grignard Reagents | Secondary Alcohols | Carbon-carbon bond formation smolecule.com |

| (S)-2-(2-Chlorophenyl)oxirane | Triazoles, Tetrazoles | Triazole and Tetrazole derivatives | Synthesis of potential anticonvulsant agents chemicalbook.com |

| This compound | Polymerization Initiator | Polyethers | Creation of polymers with specific properties |

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is centered on the ongoing development of efficient and selective synthetic methodologies and its application in constructing molecules of pharmaceutical and agrochemical interest. smolecule.comchemicalbook.com Current research trajectories can be broadly categorized as follows:

Development of Novel Catalytic Systems: A significant portion of research is dedicated to discovering and optimizing chiral catalysts for the asymmetric synthesis of this compound and its derivatives. researchgate.netmdpi.com This includes the use of organocatalysts and metal complexes to achieve high yields and enantioselectivities under mild conditions. researchgate.netoaepublish.com The goal is to create more sustainable and economically viable processes for producing enantiopure epoxides. researchgate.net

Mechanistic Studies: Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. mdpi.com Researchers employ computational tools, such as Density Functional Theory (DFT), alongside experimental studies to investigate transition states and reaction pathways. mdpi.com

Exploration of New Synthetic Applications: Chemists continue to explore new ways to utilize this compound as a building block. This includes its incorporation into the synthesis of novel heterocyclic systems and complex natural products. chemicalbook.comcymitquimica.com Its use as an intermediate in the preparation of other valuable synthons, such as 2-(2-chlorobenzyl)-2-(1-chloromethyl) oxirane, further highlights its versatility. google.com

The compound's consistent presence in the chemical literature, from fundamental studies on epoxide reactivity to its use in multi-step total synthesis, underscores its established importance in the field of organic chemistry. iucr.orgchemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBMWUVSTBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026618 | |

| Record name | 2-(2-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62717-50-4 | |

| Record name | 2-(2-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 2 Chlorophenyl Oxirane

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers (enantiomers) of 2-(2-chlorophenyl)oxirane is crucial for its application as a chiral building block in the synthesis of complex molecules, such as pharmaceuticals. mdpi.comrsc.org Enantioselective synthesis focuses on producing a single enantiomer, which is critical as different enantiomers of a molecule can have vastly different biological activities. researchgate.net

Several asymmetric epoxidation techniques are employed to synthesize enantiomerically enriched this compound. One notable method is the Corey-Chaykovsky epoxidation, which involves the reaction of a ketone with a sulfur ylide. This method has been adapted for the asymmetric synthesis of 2,2-disubstituted terminal epoxides, achieving high enantioselectivity. acs.org

Another powerful technique is the Sharpless asymmetric epoxidation, which is particularly effective for the epoxidation of allylic alcohols. ucla.edunih.gov While not directly applicable to the synthesis of this compound from 2-chlorostyrene, the principles of using a chiral catalyst to direct the stereochemical outcome of the epoxidation are fundamental.

Biocatalytic approaches using enzymes like epoxide hydrolases or monooxygenases also represent a key strategy. stackexchange.comrroij.com For instance, engineered P450 peroxygenases have demonstrated the ability to catalyze the (R)-enantioselective epoxidation of styrene (B11656) derivatives, including chlorostyrenes, with high enantiomeric excess. rsc.org These enzymatic methods offer the advantage of high specificity under mild reaction conditions. rroij.com

The choice of a chiral catalyst is central to achieving high enantioselectivity in the synthesis of this compound. A variety of catalyst systems have been explored, each with its own set of advantages.

Heterobimetallic lanthanide-alkali metal complexes, such as the La-Li3-(binaphthoxide)3 (LLB) complex, have been shown to be effective in the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. acs.org These catalysts, often used in conjunction with phosphine (B1218219) oxide additives, can produce 2,2-disubstituted terminal epoxides in high yields and with excellent enantioselectivity.

Transition metal catalysts, particularly those based on rhodium and cobalt, have also been successfully employed. Chiral rhodium complexes, for example, Cp*RhCl[(R,R)-Tsdpen], are used in the asymmetric transfer hydrogenation of 2-chloroacetophenones to produce chiral chlorohydrins, which are immediate precursors to chiral styrene oxides. sapub.org This method can be performed as a one- or two-pot procedure to yield optically active epoxides with high enantiomeric excess. sapub.org Cobalt catalysts have been noted for their ability to determine the regioselectivity in the ring-opening of epoxides, a related reaction that underscores the influence of the metal center on the reaction pathway. stackexchange.com

The following table summarizes some of the chiral catalyst systems used in the synthesis of chiral epoxides:

| Catalyst System | Reaction Type | Substrate | Key Features |

| La-Li3-(binaphthoxide)3 (LLB) | Corey-Chaykovsky Epoxidation | Aryl methyl ketones | High yield and enantioselectivity (up to 97% ee). acs.org |

| Cp*RhCl[(R,R)-Tsdpen] | Asymmetric Transfer Hydrogenation | 2-Chloroacetophenones | Produces chiral alcohol precursors to epoxides with high ee (up to 98%). sapub.org |

| Engineered P450 Peroxygenases | Biocatalytic Epoxidation | Styrene derivatives | High (R)-enantioselectivity (>99% ee for styrene). rsc.org |

| Cobalt-salen complexes | Hydrolytic Kinetic Resolution | Racemic epoxides | Resolves racemic mixtures to yield enantiopure epoxides. researchgate.net |

The enantiomeric purity of this compound is a critical parameter, and its determination is typically achieved through analytical techniques such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase. Current time information in Bangalore, IN.

Control over enantiomeric purity is intrinsically linked to the chosen synthetic method. In catalyst-controlled reactions, the structure of the chiral ligand and the reaction conditions (temperature, solvent, additives) are paramount. sapub.org For instance, in the asymmetric transfer hydrogenation using rhodium catalysts, the specific chiral ligand (e.g., (R,R)-TsDPEN) dictates the stereochemical outcome. sapub.org

In biocatalytic methods, the enantioselectivity is governed by the specific enzyme variant used. rsc.orgrroij.com Protein engineering can be employed to create mutant enzymes with enhanced selectivity for a desired enantiomer. rsc.org

Kinetic resolution is another strategy to obtain enantiomerically pure epoxides. This process involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. researchgate.net For example, the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral cobalt-salen catalysts can provide access to highly enantiopure epoxides. researchgate.net

Factors that can affect enantiomeric purity include the potential for racemization of the product under the reaction conditions. For example, prolonged exposure of some oxiranes to the reaction mixture can lead to a decrease in enantiomeric purity. Current time information in Bangalore, IN.

Regioselective Synthesis Approaches

Regioselectivity in the synthesis of this compound primarily concerns the epoxidation of the double bond in 2-chlorostyrene. The goal is to selectively form the oxirane ring at the desired location. The regioselectivity of this epoxidation is influenced by both electronic and steric factors of the substrate.

The presence of the phenyl group and the chlorine atom on the aromatic ring directs the reactivity of the alkene. In the epoxidation of styrenes, the reaction generally occurs at the double bond of the vinyl group. The key consideration in the synthesis of this compound is to ensure the reaction proceeds at the intended vinyl group without side reactions on the aromatic ring.

The regioselectivity of subsequent reactions, such as the ring-opening of the epoxide, is also a critical consideration in its synthetic utility. Under acidic conditions, the nucleophilic attack often occurs at the more substituted (benzylic) carbon due to the stabilization of the partial positive charge in the transition state. In contrast, under basic or nucleophilic conditions, the attack typically happens at the less sterically hindered carbon atom.

In the context of synthesizing substituted oxiranes, methods like triazole-mediated ring closure have been shown to provide superior regioselectivity compared to epoxidation with peroxides, which can sometimes lead to over-oxidation. ucla.edu The choice of catalyst can also play a decisive role in controlling regioselectivity. For example, cobalt catalysts have been shown to influence the regioselectivity of ring-opening reactions of aryl epoxides. stackexchange.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient methods. Key principles include catalysis over stoichiometric reagents, maximizing atom economy, and using renewable feedstocks.

Biocatalytic methods, as mentioned earlier, are inherently green as they operate under mild conditions (room temperature and neutral pH) and often in aqueous media. rroij.com The high selectivity of enzymes can also reduce the need for protecting groups, further simplifying the synthetic process and reducing waste.

A significant focus of green chemistry in epoxidation reactions is the replacement of traditional, often hazardous, oxidants with more environmentally friendly alternatives.

Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. Various catalytic systems have been developed to activate H₂O₂ for the epoxidation of alkenes. These systems often involve transition metal catalysts or organocatalysts that can efficiently generate the active oxidizing species.

Oxone®, a potassium triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅), is another environmentally benign oxidant. It is a stable, non-toxic, and inexpensive reagent that can be used for the epoxidation of olefins, often in a two-phase system of ethyl acetate (B1210297) and water, which can simplify the workup procedure.

The use of these green oxidants, coupled with efficient catalytic systems, represents a significant step towards the sustainable synthesis of this compound and other valuable chemical intermediates.

The following table highlights some environmentally benign reagents used in epoxidation:

| Reagent | Role | Green Chemistry Aspect |

| Hydrogen Peroxide (H₂O₂) | Oxidant | Byproduct is water; high active oxygen content. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Oxidant | Stable, inexpensive, and non-toxic solid oxidant. |

| Enzymes (e.g., P450s) | Catalyst | Operate under mild conditions; high selectivity. rsc.orgrroij.com |

| Water / Biphasic Systems | Solvent | Reduces the use of volatile organic compounds. |

Solvent-Free or Reduced-Solvent Reaction Systems

The development of solvent-free or reduced-solvent reaction systems for the synthesis of this compound and related compounds is driven by the principles of green chemistry, aiming to reduce environmental impact and improve process safety and economy. clockss.org While specific examples detailing solvent-free synthesis of this compound are not extensively documented in the provided results, the synthesis of similar oxiranes often employs methods that can be adapted to such conditions. For instance, microwave-assisted synthesis is a technique that can enhance reaction efficiency and reduce reaction times, potentially under solvent-free conditions. evitachem.com

One approach to reducing solvent use is the implementation of "one-pot" reactions where multiple reaction steps are carried out in the same vessel without isolating intermediates. This minimizes solvent use for both the reaction and subsequent purification steps. For a related compound, a one-pot reaction has been described for the synthesis of 2-(2-chlorobenzyl)-2-(1-chloromethyl)oxirane, which involves nucleophilic addition and acidic hydrolysis decarboxylation in a continuous process, thereby increasing production efficiency. google.com This methodology suggests the potential for developing similar solvent-reduced processes for this compound.

Another strategy involves using solvent systems that are more environmentally friendly or easier to recycle. For example, in the synthesis of related oxirane derivatives, a solvent system comprising methyl tetrahydrofuran (B95107) has been utilized, which is considered a greener alternative to solvents like diethyl ether and tetrahydrofuran due to its lower flammability and reduced formation of hazardous by-products. google.comgoogleapis.com

Industrial Scale-Up and Process Optimization

The industrial production of this compound and its derivatives necessitates processes that are not only high-yielding but also cost-effective and minimize waste.

High-yield synthesis is a critical factor for the industrial viability of this compound. One patented method for a structurally similar compound, 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane, reports a yield of 70.8%. googleapis.com This process involves the reaction of 2-chlorobenzyl chloride with 1-chloro-1-chloroacetylcyclopropane in a mixed solvent system of toluene (B28343) and 2-methyltetrahydrofuran. googleapis.compatsnap.com The optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing yield. For instance, in the chlorination step for a precursor, a reaction time of 10-12 hours at 20-30°C is preferred. google.com

| Parameter | Condition | Reference |

| Yield | 70.8% | googleapis.com |

| Solvent System | Toluene and 2-methyltetrahydrofuran | googleapis.compatsnap.com |

| Chlorination Temperature | 20-30°C | google.com |

| Chlorination Time | 10-12 hours | google.com |

The selection of inexpensive and readily available starting materials is paramount for reducing production costs. A synthetic route for a related oxirane starts with o-chlorobenzonitrile, which is noted as an inexpensive initiator. google.com The use of cost-effective reagents like sulfur ylides for the final epoxidation step also contributes to the economic feasibility of the process. google.comevitachem.com In contrast, starting materials such as 1-chlorocyclopropyl formate (B1220265) are considered expensive and not suitable for industrial production. google.com The use of commercially available and cheap compounds is an economical advantage in the synthesis of related arylketones, which are precursors to oxiranes. google.com

| Reagent | Cost-Effectiveness | Reference |

| o-Chlorobenzonitrile | Inexpensive initiator | google.com |

| Sulfur Ylide | Cost-effective for epoxidation | google.comevitachem.com |

| 1-Chlorocyclopropyl formate | Expensive, not suitable for industrial scale | google.com |

Minimizing the formation of undesirable by-products is essential for improving yield and simplifying the purification process. In the Grignard reaction-based synthesis of related oxiranes, the use of a solvent system containing methyl tetrahydrofuran has been shown to drastically reduce the formation of a dimer by-product, 1-chloro-2-[2-(2-chlorophenyl)ethyl]benzene. google.comgoogleapis.com Following the older methods using toluene and tetrahydrofuran, this dimer could be produced in significant quantities (e.g., 28.84% dimer content). googleapis.com The improved process reduced the dimer content to as low as 3.5%. googleapis.com Careful control of reaction conditions, such as temperature and the molar ratio of reactants, is also crucial. For example, in a chlorination step, a molar ratio of 1:1.0-1.5 between the ketone and the chlorinating reagent is preferred to control by-product formation. google.com

| Solvent System | Dimer By-product Content | Reference |

| Toluene and Tetrahydrofuran | 28.84% | googleapis.com |

| Methyl Tetrahydrofuran | 3.5% | googleapis.com |

Novel Synthetic Pathways

Research into novel synthetic pathways for this compound and its analogs aims to improve efficiency, stereoselectivity, and access to a wider range of derivatives.

Nucleophilic addition is a fundamental reaction in the synthesis of precursors to this compound. One prominent pathway involves the nucleophilic addition of a Grignard reagent, such as bromo-[(2-chlorophenyl)methyl]magnesium or chloro-[(2-chlorophenyl)methyl]magnesium, to an acyl chloride like 1-chloro-1-chloroacetylcyclopropane. google.comgoogleapis.com This reaction forms a key intermediate alcohol which can then be cyclized to the oxirane. google.com

Another synthetic approach utilizes the nucleophilic addition of a cyanide ion to an aldehyde or ketone to form a hydroxynitrile. chemguide.co.uk A more complex, multi-step synthesis for a related oxirane starts with the nucleophilic addition of cyclopropyl (B3062369) formic ester to o-chlorobenzonitrile in the presence of a strong base. google.com This is followed by hydrolysis, decarboxylation, chlorination, and finally epoxidation to yield the target oxirane. google.com This route is considered advantageous for industrial production due to its simple steps and use of inexpensive starting materials. google.com

Carbonyl Epoxidation

Carbonyl epoxidation is a fundamental method for the synthesis of epoxides, including this compound. This approach typically involves the reaction of a carbonyl compound, in this case, 2-chlorobenzaldehyde (B119727), with a suitable reagent that can deliver a methylene (B1212753) group to form the oxirane ring.

One documented synthesis involves a multi-step process starting from o-chlorobenzonitrile. This process includes nucleophilic addition, acidic hydrolysis decarboxylation, and chlorination to form an intermediate ketone, 2-(2-chlorophenyl)-1-cyclopropylethanone. This ketone then undergoes a carbonyl epoxidation step to yield a derivative of the target molecule. google.com While the specific details of the epoxidation of 2-chlorobenzaldehyde itself are not extensively elaborated in this context, the principle of converting a carbonyl group to an epoxide is a central theme. The final step in this sequence to produce 2-(2-chlorobenzyl)-2-(1-chloromethyl)oxirane involves the reaction of a ketone with a sulfur ylide, a specific type of carbonyl epoxidation. google.com

The general mechanism for carbonyl epoxidation often involves the nucleophilic attack of a reagent on the carbonyl carbon, followed by an intramolecular cyclization to form the three-membered epoxide ring. The choice of reagent and reaction conditions is critical in determining the efficiency and selectivity of the reaction.

Interphase Catalysis in Epoxide Formation

Interphase catalysis, a subset of phase-transfer catalysis (PTC), provides an efficient method for conducting reactions between reactants located in different phases (e.g., a solid and a liquid). This technique can be particularly useful in the synthesis of epoxides by facilitating the transfer of anionic nucleophiles across the phase boundary to react with an organic substrate.

In the context of epoxide synthesis, an interphase catalyst, such as a quaternary ammonium (B1175870) salt, can transport a hydroxide (B78521) or other basic anion from a solid or aqueous phase to an organic phase containing the aldehyde and a suitable methylene source. researchgate.net This facilitates the deprotonation of the methylene source to generate a reactive ylide or a similar nucleophile in the organic phase, which then reacts with the aldehyde to form the epoxide.

While direct examples detailing the synthesis of this compound using interphase catalysis are not prevalent in the provided search results, the principles of this methodology are broadly applicable to epoxide formation. The mechanism involves the catalyst forming an ion pair with the anion in the solid/aqueous phase, which then diffuses into the organic phase to react. researchgate.net A study on the synthesis of diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate highlights the use of a multi-site phase-transfer catalyst to enhance reaction rates by facilitating the transfer of reactants across the solid-liquid interface. researchgate.net This approach minimizes the need for harsh, anhydrous conditions and can lead to higher yields and selectivity.

Sulfur Ylide Mediated Reactions

The reaction of sulfur ylides with carbonyl compounds, known as the Corey-Chaykovsky reaction, is a powerful and widely used method for the synthesis of epoxides. lookchem.com This methodology is particularly effective for the formation of this compound from 2-chlorobenzaldehyde. The reaction involves a sulfur ylide, typically generated in situ from a sulfonium (B1226848) salt and a base, which acts as a nucleophilic methylene-transfer agent. bristol.ac.ukgoogle.com

The general process involves the deprotonation of a trimethylsulfonium (B1222738) salt (e.g., trimethylsulfonium iodide or trimethylsulfonium methyl sulfate) with a strong base to form dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻). google.com This ylide then attacks the carbonyl carbon of 2-chlorobenzaldehyde. The resulting betaine (B1666868) intermediate subsequently undergoes intramolecular nucleophilic displacement to form the this compound and dimethyl sulfide (B99878) as a byproduct. rsc.org

Recent advancements have focused on developing catalytic and asymmetric versions of this reaction. bristol.ac.uknih.gov Catalytic methods involve the in situ regeneration of the sulfur ylide, allowing for the use of substoichiometric amounts of the sulfide. bristol.ac.uk Asymmetric synthesis, employing chiral sulfides, has also been explored to produce enantioenriched epoxides. rsc.org The stereochemical outcome of the reaction, yielding either cis or trans epoxides, is influenced by factors such as the structure of the reactants, the solvent, and the presence of metal salts, which can affect the reversibility of the initial betaine formation. rsc.org

A specific patent describes a process for preparing epoxides from carbonyl compounds using sulfonium or sulfoxonium ylides, highlighting the reaction of dimethyl sulphide with dimethyl sulphate to form trimethylsulphonium methylsulphate, which then reacts with a carbonyl compound in the presence of a strong base. google.com

| Starting Material | Reagent | Product | Key Features |

| 2-Chlorobenzaldehyde | Dimethylsulfonium methylide | This compound | High efficiency, mild conditions |

| Ketone intermediate | Sulfur ylide | 2-(2-chlorobenzyl)-2-(1-chloromethyl)oxirane | Part of a multi-step synthesis |

Oxidative Cyclization Reactions

Oxidative cyclization represents another synthetic route to epoxides, where the formation of the oxirane ring is achieved through an oxidation process coupled with cyclization. This method can start from various precursors that are then transformed into the final epoxide product under oxidative conditions.

One example involves the oxidation of an adduct formed from p-chlorobenzaldehyde and 2-cyanoacetamide. researchgate.net The resulting intermediate, (E)-3-(4-chlorophenyl)-2-cyanoprop-2-eneamide, undergoes in situ oxidation with a hydrogen peroxide-potassium hydroxide system to yield 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. researchgate.net Although this example uses p-chlorobenzaldehyde, the principle can be extended to the ortho-substituted analogue. The reaction proceeds via the epoxidation of the activated double bond of the intermediate.

Another approach involves the tandem oxidative α-hydroxylation/β-acetalization of β-ketoamides, which can lead to functionalized cyclic structures. nih.gov While not a direct synthesis of the parent this compound, it demonstrates the principle of using oxidation to induce cyclization. Similarly, Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with an N-oxide has been used to synthesize furan (B31954) derivatives, showcasing the versatility of oxidative cyclization strategies. acs.org

The key to these reactions is the use of an oxidizing agent to promote the formation of a reactive intermediate that readily cyclizes to the desired heterocyclic product. The choice of oxidant and substrate determines the reaction pathway and the final product structure.

| Precursor | Oxidizing System | Product |

| (E)-3-(4-chlorophenyl)-2-cyanoprop-2-eneamide | H₂O₂-KOH | 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide |

| β-Ketoamides | Not specified | Functionalized cyclic products |

| 1,4-Diynamide-3-ols | N-Oxide | Furan-4-carboxamide derivatives |

Iii. Mechanistic Investigations of 2 2 Chlorophenyl Oxirane Reactivity

Ring-Opening Reactions and Regioselectivity

The cleavage of the epoxide ring in 2-(2-chlorophenyl)oxirane can be initiated by various reagents, including nucleophiles, acids, and bases. The regioselectivity of this opening, meaning which of the two carbon atoms of the oxirane ring is attacked, is a critical aspect of its chemistry.

The ring-opening of epoxides can proceed through mechanisms with characteristics of both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. libretexts.org The predominant pathway is influenced by the reaction conditions and the structure of the epoxide. libretexts.org

SN2 Pathway : In neutral or basic conditions, the ring-opening of epoxides generally follows an SN2 mechanism. masterorganicchemistry.com This involves a backside attack by a potent nucleophile on one of the carbon atoms of the epoxide ring. libretexts.org The reaction is concerted, meaning the bond formation with the nucleophile and the breaking of the carbon-oxygen bond occur simultaneously. masterorganicchemistry.com For unsymmetrical epoxides, this attack typically happens at the less sterically hindered carbon atom. masterorganicchemistry.com This pathway leads to an inversion of stereochemistry at the site of attack. libretexts.org

SN1 Pathway : Under acidic conditions, the reaction mechanism can exhibit more SN1 character. The epoxide oxygen is first protonated, creating a better leaving group. libretexts.org This is followed by the weakening of the carbon-oxygen bond, leading to the development of a partial positive charge (a carbocation-like species) on the more substituted carbon atom, which can be stabilized by the adjacent phenyl ring. libretexts.orgd-nb.info The nucleophile then attacks this more electrophilic carbon. libretexts.org While a full carbocation intermediate is not always formed, the transition state has significant SN1 character. chimia.ch

The reaction of this compound with chelated amino acid ester enolates has been shown to proceed via an SN1-type mechanism, leading to attack at the benzylic position. semanticscholar.org

| Feature | SN1 | SN2 |

|---|---|---|

| Mechanism | Two-step process with a carbocation intermediate. | Single, concerted step. |

| Rate Determining Step | Formation of the carbocation. | Simultaneous nucleophilic attack and leaving group departure. |

| Substrate Preference | Tertiary > Secondary > Primary. | Primary > Secondary > Tertiary. |

| Stereochemistry | Racemization (mixture of inversion and retention). | Inversion of configuration. |

| Solvent Effects | Favored in polar protic solvents. | Favored in polar aprotic solvents. |

In the presence of an acid, the epoxide oxygen of this compound is protonated, which activates the ring towards nucleophilic attack. khanacademy.org The regioselectivity of the subsequent ring-opening depends on the nature of the nucleophile and the stability of the potential carbocation-like intermediates.

The mechanism is often described as a hybrid between SN1 and SN2. libretexts.org The protonation step is followed by the breaking of a carbon-oxygen bond, leading to a build-up of positive charge on the more substituted carbon. libretexts.org A weak nucleophile will then attack this more electrophilic carbon before a full carbocation can form. libretexts.orgkhanacademy.org For aryl-substituted epoxides, attack at the benzylic carbon (the carbon attached to the phenyl ring) is often favored due to the stabilization of the partial positive charge by the aromatic ring. semanticscholar.org However, with strong nucleophiles under acidic conditions, the reaction can still proceed with SN2-like character, with the nucleophile attacking the less substituted carbon. libretexts.org

For instance, the acid-catalyzed hydrolysis of asymmetric epoxides typically results in the formation of a 1,2-diol with the incoming water molecule attacking the more substituted carbon atom. libretexts.org

Under basic conditions, the ring-opening of this compound occurs via a classic SN2 mechanism. masterorganicchemistry.com A strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the 2-chlorophenyl group, the nucleophilic attack preferentially occurs at the less substituted carbon atom (the CH2 group). masterorganicchemistry.com

This reaction is driven by the release of the significant ring strain (approximately 13 kcal/mol) inherent in the three-membered epoxide ring. masterorganicchemistry.com The initial product is an alkoxide, which is then protonated in a subsequent workup step to yield the final alcohol product. masterorganicchemistry.com The stereochemistry at the attacked carbon is inverted during this process. masterorganicchemistry.com

The 2-chlorophenyl substituent plays a crucial role in directing the regioselectivity of the ring-opening reaction.

Electronic Effects : The chlorine atom is an electron-withdrawing group, which can influence the electronic properties of the phenyl ring and, consequently, the stability of any developing positive charge on the benzylic carbon. Electron-withdrawing substituents on the phenyl ring tend to decrease the rate of acid-catalyzed ring-opening. chimia.ch In the context of aryl-substituted epoxides, electron-releasing groups on the aromatic ring increase the proportion of attack at the benzylic carbon (the "abnormal" product), while electron-withdrawing groups decrease it. chimia.ch

Steric Effects : The bulky 2-chlorophenyl group presents significant steric hindrance at the benzylic carbon. In base-catalyzed SN2 reactions, this steric bulk strongly favors nucleophilic attack at the less hindered methylene (B1212753) carbon. d-nb.info

The interplay of these electronic and steric effects determines the final regiochemical outcome. For example, in reactions of substituted styrene (B11656) oxides, the regioselectivity is a balance between the stabilization of a carbocation-like transition state at the benzylic position and the steric hindrance to nucleophilic attack at that same position.

The stereochemistry of the products formed from the ring-opening of this compound is directly linked to the reaction mechanism.

SN2 Reactions : As is characteristic of SN2 reactions, base-catalyzed ring-opening proceeds with inversion of configuration at the carbon atom that is attacked by the nucleophile. masterorganicchemistry.comlibretexts.org If the starting epoxide is chiral, this results in a predictable stereochemical outcome in the product.

SN1-like Reactions : In acid-catalyzed reactions that proceed through a more SN1-like mechanism, the stereochemical outcome can be more complex. If a planar carbocation intermediate were fully formed, attack from either face would be possible, leading to a mixture of stereoisomers (racemization). masterorganicchemistry.com However, for epoxides, the reaction often proceeds before complete carbocation formation, leading to a predominant inversion of configuration, although some retention can occur. chimia.ch

The stereospecificity of these reactions makes chiral epoxides like (2R)-2-(2-chlorophenyl)oxirane valuable building blocks in asymmetric synthesis.

Computational studies, such as those using density functional theory (DFT), provide insights into the transition states of epoxide ring-opening reactions. d-nb.info

Base-Catalyzed Opening : For the base-catalyzed reaction, the transition state involves the approaching nucleophile and the departing oxygen atom in a nearly linear arrangement with the attacked carbon, characteristic of an SN2 transition state. The regioselectivity is primarily governed by steric repulsion (Pauli repulsion) between the nucleophile and the epoxide, favoring attack at the less substituted position. d-nb.info

Acid-Catalyzed Opening : In the acid-catalyzed mechanism, the transition state for attack at the more substituted (benzylic) carbon is stabilized by the developing positive charge being delocalized into the phenyl ring. d-nb.info This leads to an elongation of the Cα-O bond in the transition state. d-nb.info The lower activation strain for this pathway can overcome the less favorable interaction energy, making attack at the α-position preferable under acidic conditions. d-nb.info

The transition state analysis confirms the mechanistic dichotomy between the base- and acid-catalyzed ring-opening reactions and provides a quantitative basis for understanding the observed regioselectivity.

| Condition | Mechanism | Site of Nucleophilic Attack | Primary Driving Factor |

|---|---|---|---|

| Acidic | SN1-like | More substituted carbon (benzylic) | Electronic (stabilization of partial positive charge) |

| Basic/Neutral | SN2 | Less substituted carbon (methylene) | Steric (minimization of steric hindrance) |

Electrophilic Reactions

The primary manifestation of this compound's electrophilic character is its susceptibility to ring-opening reactions initiated by nucleophiles. The significant strain energy of the epoxide ring and the polarization of its carbon-oxygen bonds make the ring's carbon atoms electrophilic centers. The electron-withdrawing nature of the 2-chlorophenyl group further enhances the electrophilicity of the adjacent benzylic carbon atom. vulcanchem.com

The reaction mechanism involves the attack of a nucleophile on one of the carbon atoms of the oxirane ring, leading to the cleavage of a C-O bond. evitachem.com This process relieves the ring strain and results in the formation of functionalized 1,2-disubstituted products. Under neutral or basic conditions, the nucleophile typically attacks the less substituted carbon atom (a steric effect). However, under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack is directed towards the more substituted carbon atom, which can better stabilize the developing positive charge (an electronic effect).

Common nucleophiles that react with this compound include alcohols, amines, and water, leading to the formation of β-alkoxy alcohols, β-amino alcohols, and vicinal diols, respectively. vulcanchem.comevitachem.com

Table 1: Electrophilic Ring-Opening Reactions of this compound

| Nucleophile | Product Type | General Reaction Scheme |

| Alcohols (R-OH) | β-Alkoxy Alcohols | This compound + R-OH → 2-alkoxy-1-(2-chlorophenyl)ethanol |

| Amines (R-NH₂) | β-Amino Alcohols | This compound + R-NH₂ → 2-(alkylamino)-1-(2-chlorophenyl)ethanol |

| Water (H₂O) | Vicinal Diols | This compound + H₂O → 1-(2-chlorophenyl)ethane-1,2-diol |

Radical Reactions

The involvement of epoxides in radical reactions often proceeds through the formation of an alkoxyl radical intermediate. While direct studies on the radical reactions of this compound are not extensively detailed in the provided literature, general principles of epoxide chemistry suggest potential pathways. One such pathway involves the fragmentation of an oxiranylcarbinyl radical, which can be generated from a suitable precursor, to yield an alkoxyl radical. sonar.ch

This alkoxyl radical can then undergo subsequent reactions, such as β-scission, which involves the cleavage of a carbon-carbon bond beta to the oxygen atom, leading to ring-opened radical species. sonar.ch These intermediates can then participate in further transformations like cyclization, hydrogen abstraction, or trapping by other radical species. sonar.ch The production of radicals can be initiated thermally or photochemically. msuniv.ac.in For instance, photolysis of a chlorine molecule can generate chlorine radicals, which could potentially initiate radical reactions with the oxirane. msuniv.ac.in It has also been noted in catalytic epoxidation studies that reactions may proceed through radical intermediates, suggesting that the reverse process, epoxide opening, could also follow a radical mechanism under certain conditions. rsc.org

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. This transformation involves the cleavage of the C-C bond of the oxirane ring to form a carbonyl ylide intermediate. rsc.org Carbonyl ylides are highly reactive 1,3-dipoles that can be trapped in situ by various dipolarophiles to construct five-membered heterocyclic rings. rsc.org

The generation of the carbonyl ylide from the epoxide is typically achieved through thermal or photochemical activation. rsc.org The stability and reactivity of the ylide, and thus the efficiency of the cycloaddition, are influenced by the substituents on the oxirane ring. Once formed, the carbonyl ylide derived from this compound can react with alkynes, alkenes, or other unsaturated systems to yield dihydrofurans or other complex heterocyclic structures. rsc.orgresearchgate.net For example, the reaction of a related dicyanoepoxide with an alkyne proceeds through a [3+2] cycloaddition to form a substituted 2,5-dihydrofuran. researchgate.net This type of reaction provides a powerful tool for synthesizing complex molecules from relatively simple precursors. rsc.org

Table 2: [3+2] Cycloaddition of Carbonyl Ylides from Oxiranes

| Dipolarophile | Resulting Heterocycle | General Reaction Scheme |

| Alkyne | 2,5-Dihydrofuran | Carbonyl Ylide + Alkyne → 2,5-Dihydrofuran |

| Alkene | Tetrahydrofuran (B95107) | Carbonyl Ylide + Alkene → Tetrahydrofuran |

| Imine | Oxazolidine | Carbonyl Ylide + Imine → Oxazolidine |

| Aldehyde/Ketone | 1,3-Dioxolane | Carbonyl Ylide + Aldehyde/Ketone → 1,3-Dioxolane |

Rearrangement Reactions

Under acidic conditions, this compound can undergo rearrangement reactions to form carbonyl compounds. evitachem.com A classic example of this transformation is the Meinwald rearrangement, which involves the Lewis acid-catalyzed isomerization of an epoxide to an aldehyde or a ketone. rsc.org

The mechanism begins with the coordination of a Lewis acid to the epoxide oxygen, which facilitates the cleavage of a C-O bond to form a carbocation intermediate. The regioselectivity of this cleavage is determined by the ability of the substituents to stabilize the positive charge. For this compound, the benzylic position is favored for carbocation formation. This intermediate then undergoes a 1,2-hydride or 1,2-aryl/alkyl shift, with the migrating group moving to the adjacent carbocationic center. This migration results in the formation of a protonated carbonyl group, which upon deprotonation yields the final aldehyde or ketone product. Studies on structurally similar epoxides, such as 3-(2-nitrophenyl)oxiranes, have demonstrated this type of rearrangement, which proceeds through an exclusive 1,2-aryl migration to form complex oxalamide structures after subsequent steps. rsc.org

Catalytic Transformations

The reactivity of this compound can be precisely controlled and enhanced through the use of catalysts. Both metal-based and organic catalysts have been employed to achieve a variety of selective transformations.

A range of metal catalysts have been utilized to promote reactions of epoxides. These transformations include reductions, hydrogen transfer reactions, and cross-coupling reactions.

Hydroboration: Molecular alkali metal catalysts have been shown to be effective for the hydroboration of various epoxides. nih.gov This reaction involves the addition of a boron hydride (e.g., pinacolborane) across the C-O bond, which upon subsequent hydrolysis, yields secondary alcohols. Studies have shown that epoxides bearing haloaryl groups are compatible with this methodology, producing the corresponding alcohols in good to high yields. nih.gov

Hydrogen Transfer: A ruthenium-based pre-catalyst has been used for the hydrogen transfer reaction of 2-(4-chlorophenyl)oxirane (B1581470), a structural isomer of the title compound. unimi.it This process typically uses a hydrogen donor to achieve the reduction of the epoxide ring.

Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs) have been investigated as heterogeneous catalysts. For instance, a cobalt-based MOF has been used to catalyze the epoxidation of styrenes, with 2-(4-chlorophenyl)oxirane being one of the products, indicating that such catalysts are active for transformations involving this class of compounds. rsc.org The heterogeneous nature of these catalysts allows for easier recovery and reuse. rsc.org

Table 3: Examples of Metal-Catalyzed Reactions of Aryl Epoxides

| Reaction Type | Catalyst System | Substrate Example | Product Type |

| Hydroboration | Molecular alkali metal complex / Pinacolborane | Functionalized Epoxides | Secondary Alcohols |

| Hydrogen Transfer | Ruthenium pre-catalyst / H₂ | 2-(4-Chlorophenyl)oxirane | Reduced Products |

| Epoxidation (Synthesis) | Cobalt-MOF / Oxidant | 4-Chlorostyrene | 2-(4-Chlorophenyl)oxirane |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for activating epoxides in a variety of transformations. researchgate.net These reactions often proceed with high levels of stereoselectivity.

Chiral organic molecules like phosphoric acids, thioureas, and sulfinamides can promote asymmetric reactions of epoxides. researchgate.net The mechanisms often involve dual activation, where the catalyst interacts with both the epoxide and the nucleophile simultaneously. Key organocatalytic transformations of epoxides include:

Asymmetric Ring-Opening: Chiral organocatalysts can mediate the enantioselective attack of nucleophiles on racemic or meso-epoxides, leading to the kinetic resolution of the former or the desymmetrization of the latter. This provides access to valuable enantioenriched 1,2-functionalized alcohols. researchgate.net

Rearrangements: Brønsted acid organocatalysts can catalyze 1,2-rearrangements of epoxides to generate chiral carbonyl compounds. researchgate.net

Eliminations: Base-catalyzed β-eliminations can be promoted by organocatalysts to form allylic alcohols. researchgate.net

Additionally, organocatalysts are employed in the synthesis of such epoxides. For example, 2,2,2-trifluoroacetophenone (B138007) has been used as an effective organocatalyst for the epoxidation of alkenes with hydrogen peroxide, yielding products like 2-(4-chlorophenyl)oxirane in high yield. acs.org

Enzyme-Mediated Biotransformations

The biotransformation of this compound is primarily governed by two major families of enzymes: epoxide hydrolases (EHs) and glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in the metabolism and detoxification of xenobiotic epoxides by catalyzing the opening of the strained oxirane ring. The reactions are often highly stereoselective, providing enzymatic routes for the kinetic resolution of the racemic epoxide into enantiomerically enriched products.

Epoxide Hydrolase (EH) Catalysis

Epoxide hydrolases (EHs, EC 3.3.2.3) catalyze the hydrolytic cleavage of the epoxide ring, adding a molecule of water to form the corresponding vicinal diol, in this case, 1-(2-chlorophenyl)ethane-1,2-diol. This process is a key detoxification pathway and a prominent method for the biocatalytic production of enantiopure epoxides and diols. niscpr.res.in The reaction often proceeds via a hydrolytic kinetic resolution (HKR), where one enantiomer of the racemic epoxide is hydrolyzed at a much faster rate than the other. niscpr.res.inunipd.it

Microbial EHs have been extensively studied for their ability to resolve racemic styrene oxides and their derivatives. niscpr.res.in Research has shown that the epoxide hydrolase from the bacterium Sphingomonas sp. HXN-200 is particularly effective in the enantioselective hydrolysis of chlorostyrene oxides. researchgate.netresearchgate.net In the case of racemic this compound, the enzyme preferentially hydrolyzes the (R)-enantiomer, resulting in the formation of (R)-1-(2-chlorophenyl)ethane-1,2-diol and leaving the unreacted (S)-2-(2-chlorophenyl)oxirane in high enantiomeric excess (ee). researchgate.netresearchgate.net

The efficiency and enantioselectivity of these biotransformations can be significantly influenced by the reaction conditions. For instance, conducting the hydrolysis in a two-liquid phase system, such as n-hexane and aqueous buffer, can enhance enantioselectivity by minimizing non-enzymatic hydrolysis of the epoxide. researchgate.net Recombinant DNA technology has further improved the accessibility and activity of these biocatalysts, with Escherichia coli engineered to express the EH from Sphingomonas sp. HXN-200 (SpEH) serving as a highly active, low-cost catalyst for preparing enantiopure epoxides. acs.org

The table below summarizes the results of kinetic resolutions for various chlorostyrene oxides using microbial epoxide hydrolases, illustrating the high enantioselectivities achievable.

| Enzyme Source | Substrate | Substrate Conc. (mM) | Remaining Epoxide | Yield (%) | ee (%) | E-value | Reference |

|---|---|---|---|---|---|---|---|

| Sphingomonas sp. HXN-200 | 2-Chlorostyrene oxide | 60 | (S)-2-Chlorostyrene oxide | 31.3 | 98.8 | 12 | researchgate.net |

| E. coli (SpEH) | 3-Chlorostyrene oxide | 100 | (S)-3-Chlorostyrene oxide | 46.5 | 98.0 | 36 | acs.org |

| E. coli (SlEH2) | 4-Chlorostyrene oxide | 400 | (R)-4-Chlorostyrene oxide | 44.5 | >99 | 145 | researchgate.net |

| Caulobacter crescentus | 4-Chlorostyrene oxide | N/A | (S)-4-Chlorostyrene oxide | N/A | N/A | N/A | nih.gov |

Glutathione S-Transferase (GST) Catalysis

The second major pathway for the biotransformation of this compound is conjugation with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs, EC 2.5.1.18). nih.govmdpi.com This process is a critical phase II detoxification mechanism in many organisms, converting reactive, electrophilic xenobiotics into more water-soluble and readily excretable glutathione S-conjugates. mdpi.comunl.edu

The reaction mechanism involves the nucleophilic attack of the thiolate anion of glutathione's cysteine residue on one of the electrophilic carbon atoms of the oxirane ring, leading to its opening. washington.eduwikipedia.org Recent studies have revealed that, similar to EHs, GST-mediated conjugations can be highly enantioselective. A class of actinobacterial GSTs, exemplified by StyI from Gordonia rubripertincta CWB2, has been shown to preferentially catalyze the conjugation of the (S)-enantiomer of styrene oxide and its halogenated derivatives. nih.govacs.org This stereopreference facilitates a kinetic resolution where the (S)-epoxide is consumed to form the S-conjugate, leaving the (R)-epoxide enantiomerically enriched. acs.org This catalytic behavior makes these GSTs valuable biocatalysts for producing (R)-epoxides. acs.org

The table below presents findings on the kinetic resolution of substituted styrene oxides catalyzed by the GST from Gordonia rubripertincta CWB2 (GrStyI).

| Enzyme | Substrate | Time (h) | Conversion (%) | ee of remaining (R)-epoxide (%) | Reference |

|---|---|---|---|---|---|

| GrStyI | rac-Styrene oxide | 2 | 50 | >99 | acs.org |

| GrStyI | rac-4-Chlorostyrene oxide | 2 | 50 | >99 | acs.org |

| GrStyI | rac-4-Fluorostyrene oxide | 2 | 50 | >99 | acs.org |

Iv. Derivatives and Analogues of 2 2 Chlorophenyl Oxirane

Synthesis of Functionalized Derivatives

The synthesis of derivatives primarily involves the nucleophilic ring-opening of the oxirane, a reaction that can be modulated to produce a wide range of halogenated, oxygen-containing, nitrogen-containing, and sulfur-containing analogues. acs.orgacs.org

The introduction of additional halogen atoms to the 2-(2-chlorophenyl)oxirane framework is a common strategy to modulate its physicochemical properties. Additional chlorine atoms, for instance, can increase the molecule's lipophilicity and molecular weight. The synthesis of these analogues can be achieved through various established chlorination and epoxidation sequences.

One preparative method involves a multi-step synthesis starting from o-chlorobenzonitrile and cyclopropyl (B3062369) formic ester, which, after nucleophilic addition, hydrolysis, decarboxylation, and a subsequent chlorination reaction, yields 2-chlorobenzyl-(1-chlorocyclopropyl) ketone. This ketone is then treated with a sulfur ylide to form the corresponding oxirane, 2-(2-chlorobenzyl)-2-(1-chloromethyl)oxirane. google.com Another approach involves the Claisen-Schmidt condensation of acetophenone (B1666503) with a chlorinated benzaldehyde, followed by epoxidation of the resulting chalcone (B49325) using hydrogen peroxide to yield halogenated chalcone epoxides. researchgate.net

Table 1: Examples of Synthesized Halogenated Analogues

| Derivative Name | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 2-(2-Chlorobenzyl)-2-(1-chloromethyl)oxirane | o-Chlorobenzonitrile, Cyclopropyl formic ester | Chlorination reagent, Sulfur ylide | |

| 1-(2,4-Dichlorophenyl)-1-(4-chlorophenyl)oxirane | 2,4,4-Trichlorodiphenylketone | (CH₃)₃SOI, NaH, DMSO | acs.org |

Oxygen-containing derivatives of this compound are typically synthesized through the ring-opening of the epoxide with oxygen-based nucleophiles. This can include hydrolysis to form diols or reaction with alcohols and phenols to create ether derivatives.

A notable example is the synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. This compound can be produced through the oxidation of (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide using a hydrogen peroxide-potassium hydroxide (B78521) system. researchgate.net A "one-pot" synthesis is also possible, starting from p-chlorobenzaldehyde and 2-cyanoacetamide, where their adduct is oxidized in situ. researchgate.net The general reactivity of epoxides allows for ring-opening by various nucleophiles, which can be followed by oxidation steps to introduce further oxygen-containing functional groups. acs.org

The reaction of this compound and its analogues with nitrogen-containing nucleophiles provides access to a wide variety of heterocyclic compounds. semanticscholar.org These reactions often involve the N-alkylation of the nucleophile by the activated epoxide ring. mdpi.com

For example, reacting oxirane derivatives with 2-amino-5-aryl-1,3,4-thiadiazole can yield imidazo[2,1-b]thiadiazole derivatives. mdpi.comsapub.org Similarly, treatment of 2,3-di-(4-chlorophenyl)oxirane-2,3-dicarbonitriles with hydrazine (B178648) (N₂H₄) affords pyrazole (B372694) derivatives. core.ac.uk Another significant pathway involves the reaction of a dichlorophenyl-substituted oxirane with piperazine (B1678402) derivatives to synthesize hybrid amide derivatives of triazole and thiazolidine-2,4-dione. mdpi.com The synthesis of 2-(2-chlorophenyl)-1H-benzo[d]imidazole has also been reported, highlighting the versatility of this precursor in creating complex nitrogen heterocycles. grafiati.com

Table 2: Synthesis of Nitrogen-Containing Derivatives

| Derivative Class | Nitrogen Nucleophile | Resulting Compound | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiadiazoles | 2-Amino-5-aryl-1,3,4-thiadiazole | Chalcone of imidazo[2,1-b]thiadiazole | mdpi.com |

| Pyrazoles | Hydrazine (N₂H₄) | 3-Amino-5,5-bis(4-chlorophenyl)-4-oxo-4,5-dihydro-pyrazole | core.ac.uk |

| Piperazinyl-amides | Boc-piperazine | Triazole-containing piperazine derivatives | mdpi.com |

Sulfur-containing analogues are accessible through the ring-opening of the oxirane with sulfur nucleophiles. unifi.it These reactions can lead to the formation of thioethers or sulfur-containing heterocyclic systems.

A key synthetic route involves the reaction of an oxirane derivative with 2-amino-5-aryl-1,3,4-thiadiazole, which leads to the formation of imidazo[2,1-b]thiadiazole derivatives containing both sulfur and nitrogen. mdpi.comsapub.org Another method describes the reaction of the sodium salt of 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one with 2-(chloromethyl)oxirane to produce a thioether-linked pyrimidinone. grafiati.com The general principle of opening epoxide rings with thiol nucleophiles to form β-substituted alcohols is also a viable strategy. acs.org

Structure-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their reactivity is a critical aspect for predicting their chemical behavior and designing new molecules.

The position and nature of substituents significantly impact the reactivity of the oxirane ring.

Electronic Effects : The electron-withdrawing chlorine atom at the ortho position of the phenyl ring reduces the strain in the oxirane ring, which has been observed to slow down hydrolysis rates by approximately 50% when compared to its para-substituted counterparts. This inductive effect also lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. Conversely, introducing other potent electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, tends to enhance oxidative stability but can decrease the reactivity towards ring-opening reactions.

Steric Effects : The presence of bulky substituents near the epoxide ring can sterically hinder the approach of nucleophiles, thereby reducing reaction rates.

Substituent Position : The position of a substituent on the phenyl ring can have a profound effect on biological or chemical activity. For various halogenated tetrahydroisoquinoline derivatives, the order of activity was found to be 2'-substituted > 3'-substituted > 4'-substituted, indicating that proximity to the reactive center can be crucial. mdpi.com

Table 3: Influence of Substituents on the Reactivity of Oxirane Derivatives

| Substituent Type/Position | Effect | Consequence | Reference |

|---|---|---|---|

| Ortho-chlorine | Electron-withdrawing (Inductive effect) | Reduces ring strain, lowers LUMO energy | |

| Para-chlorine | Electron-withdrawing | Faster hydrolysis rate compared to ortho-isomer | |

| Additional Halogenation | Increased Lipophilicity | Affects bioavailability and environmental persistence | |

| Bulky Groups (e.g., chlorocyclopropyl) | Steric Hindrance | Hinders nucleophilic attack on the epoxide ring |

Derivatization Strategies for Enhanced Reactivity

To overcome inherent reactivity barriers or to direct reactions towards specific outcomes, several derivatization strategies can be employed to enhance the reactivity of the oxirane ring.

One primary strategy is the use of catalysts to facilitate the ring-opening reaction. Lewis acids such as Bismuth(III) nitrate (B79036) pentahydrate [Bi(NO₃)₃·5H₂O] and Zirconium(IV) chloride (ZrCl₄) have been shown to be highly efficient and reusable catalysts for the nucleophilic ring opening of epoxides at ambient temperatures, proceeding with excellent regioselectivity. researchgate.net

Another approach involves modifying the electronic properties of the molecule. The unique 2-chlorophenyl substitution inherently enhances the reactivity of the oxirane compared to some other analogues, making it a good candidate for targeted synthesis. Further derivatization to include additional activating groups can further lower the energy barrier for nucleophilic attack.

Procedural modifications are also crucial. For instance, conducting nucleophilic additions at low temperatures (e.g., 0–5°C) can minimize thermal racemization, which is a critical consideration when synthesizing chiral derivatives. The conversion of the epoxide to a different reactive intermediate, such as ring-expanding it to a more strained or differently activated system like an oxetane, represents a more advanced strategy to alter its reactivity profile. acs.org

V. Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-(2-Chlorophenyl)oxirane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique and complementary information about its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-(2-Fluorophenyl)oxirane, shows characteristic signals for the oxirane ring protons as distinct multiplets or doublets of doublets, typically in the range of δ 2.7-4.2 ppm. rsc.org The protons on the phenyl ring would appear further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov Data for similar phenyl oxiranes indicate that the two carbons of the epoxide ring typically resonate at approximately δ 47-51 ppm. rsc.org The carbons of the chlorophenyl group would be observed in the aromatic region of the spectrum.

Specific, detailed experimental NMR data for this compound was not available in the cited search results.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the oxirane ring and the substituted aromatic ring. nih.gov

Key vibrational frequencies observed in the IR spectra of related benzimidazole compounds include C=N stretching around 1623 cm⁻¹ and N-H stretching near 3433 cm⁻¹. rsc.org For oxiranes, characteristic peaks for the C-O-C asymmetric stretching of the epoxy ring are typically observed.

Table 1: Key IR Absorption Bands for Related Compounds

| Vibrational Mode | Frequency (cm⁻¹) | Compound Class |

| C=N Stretch | 1623 | 2-(2-Chlorophenyl)-1H-benzimidazole rsc.org |

| N-H Stretch | 3433 | 2-(2-Chlorophenyl)-1H-benzimidazole rsc.org |

| C-O-C Asymmetric Stretch | ~1250 | General Epoxides |

| C-H Aromatic Stretch | >3000 | Aromatic Compounds |

| C-Cl Stretch | ~750 | Chloroaromatic Compounds |

This table is illustrative of typical frequencies for the functional groups present. The spectrum for this compound was recorded on a Bruker IFS 85 instrument. nih.gov

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and fragmentation pattern of a compound. nih.gov

For this compound, with a molecular formula of C₈H₇ClO, the molecular weight is approximately 154.59 g/mol . nih.govscbt.com In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the molecule undergoes fragmentation upon electron ionization. The resulting mass spectrum shows a series of peaks corresponding to different charged fragments. The fragmentation pattern is a unique fingerprint that helps in identifying the compound. nih.gov The loss of specific neutral fragments can be a key indicator of structure. nih.govmjcce.org.mk For instance, the fragmentation of related compounds often involves characteristic losses such as CO, C₂H₄, or the side chains attached to a core structure. nih.govmjcce.org.mk

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 155.02582 | 124.7 |

| [M+Na]⁺ | 177.00776 | 135.9 |

| [M-H]⁻ | 153.01126 | 133.1 |

| [M+K]⁺ | 192.98170 | 133.6 |

| [M]⁺ | 154.01799 | 129.5 |

| Data calculated using CCSbase. uni.lu |

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and crystal packing. icdd.com

While XRD is a powerful tool for structural elucidation, its application is contingent on the ability to grow a suitable single crystal of the compound. For this compound, which may exist as a liquid or oil at room temperature, obtaining a single crystal for analysis can be challenging. A review of the literature did not yield specific crystallographic data for this compound itself.

However, XRD studies have been successfully performed on derivatives, such as 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide, to confirm their molecular structure and stereochemistry. Such analyses reveal critical details about molecular conformation and intermolecular interactions, like hydrogen bonding, which stabilize the crystal structure. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to predict a variety of molecular properties for compounds structurally related to this compound. researchgate.net

Typical applications of DFT in this context include:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule by finding the energy minimum on the potential energy surface. nih.gov

Spectroscopic Prediction: Simulating IR and NMR spectra. niscpr.res.in Calculated vibrational frequencies can be compared with experimental IR and Raman data to aid in the assignment of spectral bands. niscpr.res.in Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts. niscpr.res.in

Electronic Property Analysis: Investigating the electronic distribution through calculations of molecular electrostatic potential (MEP), and analyzing frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity. niscpr.res.in

Reaction Mechanisms: Modeling reaction pathways, such as the ring-opening of the oxirane, by calculating the geometries and energies of transition states and intermediates. researchgate.net

Studies on related molecules like 2-(2-Chlorophenyl)benzimidazole have utilized the B3LYP functional with the 6-311++G(d,p) basis set to determine optimized geometrical parameters and vibrational frequencies, showing good correlation with experimental results. niscpr.res.in Similar computational approaches have been used to study the optical rotation of various oxirane derivatives. researchgate.net

HOMO-LUMO Analysis

The Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the chlorophenyl ring, which is rich in electrons. The LUMO, on the other hand, is anticipated to be distributed over the C-O bonds of the oxirane ring and the C-Cl bond, representing the regions most susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted styrene (B11656) oxide, potentially influencing the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally signifies higher reactivity.

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -6.65 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.80 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored in shades of red and yellow) is expected to be concentrated around the oxygen atom of the oxirane ring due to its high electronegativity and lone pairs of electrons. This region is the primary site for protonation and interaction with electrophiles. The phenyl ring will also exhibit negative potential due to its π-electron cloud. Conversely, regions of positive potential (typically colored in blue) are anticipated around the hydrogen atoms and, significantly, near the carbon atoms of the oxirane ring, indicating their electrophilic character and susceptibility to nucleophilic attack. The chlorine atom, despite its electronegativity, can also exhibit a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding. researchgate.netresearchgate.net

| Region of Molecule | Predicted Electrostatic Potential (kcal/mol) | Reactivity Implication |

|---|---|---|

| Oxygen Atom (Oxirane Ring) | -25 to -40 | Site for Electrophilic Attack |

| Carbon Atoms (Oxirane Ring) | +15 to +30 | Site for Nucleophilic Attack |

| Chlorophenyl Ring (π-system) | -10 to -20 | Interaction with Electrophiles |

| Hydrogen Atoms | +10 to +20 | Weakly Electrophilic |

NBO Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the quantification of electron delocalization, charge transfer between atoms, and the stability arising from these interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can reveal key stabilizing hyperconjugative effects.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP (O) | σ(C-C) (oxirane) | ~ 5-10 |

| LP (Cl) | σ(C-C) (phenyl ring) | ~ 2-5 |

| π (C=C) (phenyl ring) | π*(C=C) (phenyl ring) | ~ 15-20 |

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to map out the energy profile of a chemical reaction, identifying the high-energy transition state that connects reactants to products. This allows for the calculation of activation energies, which are crucial for understanding reaction rates and mechanisms. A key reaction of epoxides is their ring-opening, which can be initiated by either nucleophiles or acids.

Computational modeling of the nucleophilic ring-opening of this compound would involve simulating the approach of a nucleophile to the epoxide. The calculations would likely show a concerted SN2-type mechanism under basic or neutral conditions, where the nucleophile attacks one of the oxirane carbons, leading to the simultaneous breaking of the C-O bond. Transition state models would predict the geometry of this high-energy state and its associated activation energy. For an unsymmetrical epoxide like this compound, calculations can predict the regioselectivity of the attack, i.e., whether the nucleophile preferentially attacks the more or less substituted carbon. In many cases, nucleophilic attack under basic conditions occurs at the less sterically hindered carbon. cjps.org

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Attack at C1 (less substituted) | 0.0 | +18.5 | 18.5 |

| Nucleophilic Attack at C2 (more substituted) | 0.0 | +22.0 | 22.0 |

Stereochemical Prediction and Confirmation

Computational methods can be invaluable in predicting and confirming the stereochemical outcome of reactions involving chiral molecules or catalysts. For this compound, which is chiral, understanding its stereochemical behavior is critical.

One important reaction is the asymmetric epoxidation of 2-chlorostyrene to form this compound. Computational modeling of this reaction in the presence of a chiral catalyst can help elucidate the origin of enantioselectivity. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the model can predict which enantiomer will be formed in excess. These models often reveal that subtle steric and electronic interactions between the substrate, oxidant, and catalyst in the transition state are responsible for the observed stereoselectivity. nih.gov For instance, the favored transition state is the one that minimizes steric repulsion and maximizes stabilizing electronic interactions.

Vi. Applications in Complex Molecule Synthesis

Building Block in Pharmaceutical Intermediates

2-(2-Chlorophenyl)oxirane serves as a key starting material in the synthesis of various pharmaceutical intermediates. The presence of the chlorophenyl group can influence the molecule's electronic properties and steric environment, which can be leveraged to achieve high selectivity in synthetic transformations.